Ethyl 2-amino-5-bromoisonicotinate
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Overview
Description
Ethyl 2-amino-5-bromoisonicotinate is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of isonicotinic acid, where the ethyl ester group is attached to the carboxyl group, and the amino and bromo groups are substituted at the 2 and 5 positions of the pyridine ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-bromoisonicotinate typically involves the bromination of ethyl isonicotinate followed by amination. One common method is to start with ethyl isonicotinate, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting ethyl 5-bromoisonicotinate is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-bromoisonicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
Ethyl 2-amino-5-bromoisonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-bromoisonicotinate involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to enzymes or receptors. The pyridine ring can also engage in π-π interactions with aromatic residues in proteins, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-5-bromoisonicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-5-chloroisonicotinate: Similar structure but with a chlorine atom instead of a bromine atom.
Ethyl 2-amino-5-fluoroisonicotinate: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can influence the compound’s reactivity and binding properties, making it a valuable tool in chemical and biological research .
Biological Activity
Ethyl 2-amino-5-bromoisonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article delves into the synthesis, biological properties, and research findings related to this compound.
Synthesis of this compound
The synthesis of this compound typically involves two key steps:
- Bromination : Ethyl isonicotinate undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., iron or aluminum bromide) to yield ethyl 5-bromoisonicotinate.
- Amination : The resulting compound is then subjected to amination with ammonia or an amine source under suitable conditions, leading to the formation of this compound.
Antibacterial Properties
This compound has shown promising antibacterial activity against various strains of bacteria, particularly those that are resistant to conventional antibiotics. Research indicates that derivatives of isonicotinic acid exhibit significant antibacterial effects against Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values for related compounds ranging from 15.62 μg/mL to over 250 μg/mL against resistant bacterial strains . The compound's efficacy is attributed to its ability to inhibit bacterial growth through specific molecular interactions.
Anticancer Activity
In addition to its antibacterial properties, this compound has been evaluated for anticancer potential. The compound's structure allows it to interact with various molecular targets involved in cancer cell proliferation.
- Cellular Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, compounds derived from isonicotinic acid have shown moderate to high activity against cancer cells, with IC50 values indicating effective inhibition of cell growth .
The biological activity of this compound can be attributed to its structural features:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target enzymes or receptors, enhancing binding affinity.
- Halogen Bonding : The bromo group may participate in halogen bonding interactions, which can stabilize the compound's interaction with biological targets.
- π-π Interactions : The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further influencing its biological activity .
Table: Summary of Biological Activities
Compound | Activity Type | Target Organisms/Cells | MIC/IC50 Values |
---|---|---|---|
This compound | Antibacterial | MRSA, ESBL-producing E. coli | 15.62 - 250 μg/mL |
Derivatives | Anticancer | Various cancer cell lines | IC50 = 0.66 μM |
Case Study: Antibacterial Efficacy
A recent study synthesized several derivatives of this compound and evaluated their antibacterial efficacy using agar well diffusion and micro-broth dilution methods. The results indicated that certain derivatives exhibited significant zones of inhibition against MRSA and ESBL-producing E. coli, suggesting potential as therapeutic agents for drug-resistant infections .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinities of this compound and its derivatives with target proteins involved in bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance biological activity and guide future drug design efforts .
Properties
IUPAC Name |
ethyl 2-amino-5-bromopyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSPCNYWTZSYEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609266 |
Source
|
Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214374-01-2 |
Source
|
Record name | Ethyl 2-amino-5-bromopyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70609266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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